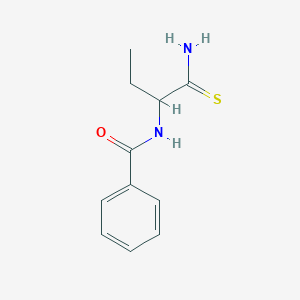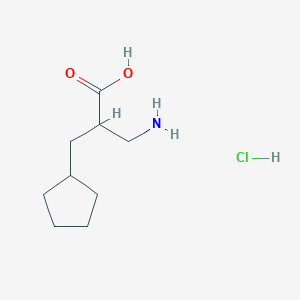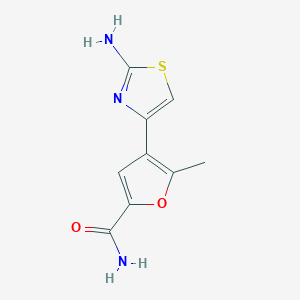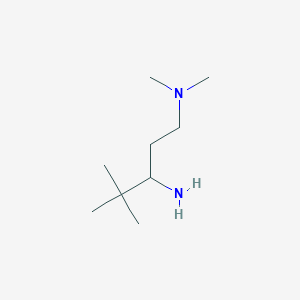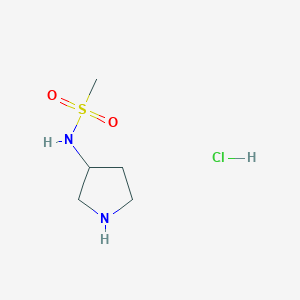
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
説明
“N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number 329794-44-7 . It has a molecular weight of 200.69 . The IUPAC name for this compound is N-(3-pyrrolidinyl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .科学的研究の応用
Cholesterol Biosynthesis Inhibition
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride and its derivatives have been explored for their ability to inhibit enzymes involved in cholesterol biosynthesis. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrated significant inhibitory action against HMG-CoA reductase, a key enzyme in cholesterol synthesis (Watanabe et al., 1997).
Molecular and Supramolecular Structures
Studies have reported the molecular and supramolecular structures of compounds like N-(2-(pyridin-2-yl)ethyl) methanesulfonamide. These compounds exhibit unique conformations and hydrogen bonding, contributing to their potential as ligands for metal coordination (Jacobs et al., 2013).
Chemical Synthesis and Catalysis
This compound derivatives have been utilized in chemical synthesis and catalysis. For example, nicotinium methane sulfonate, derived from this compound, showed excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Crystallographic Studies
Crystallographic analysis of N-3-pyridinyl-methanesulfonamide has revealed the structural nuances of such compounds, including their conformations and hydrogen bonding networks, essential for understanding their chemical behavior and potential applications (Dodoff et al., 2004).
Organic Synthesis
In the field of organic synthesis, derivatives of this compound have been employed in various reactions. For instance, they are used in the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones, demonstrating their utility in synthesizing complex organic structures (Králová et al., 2019).
Inhibitory Activity
Research has explored the inhibitory activity of these compounds on various biological targets. For example, studies have focused on their role in slowing down molecular rotation rates in certain chemical contexts, highlighting their potential in fine-tuning chemical reactions (Furukawa et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



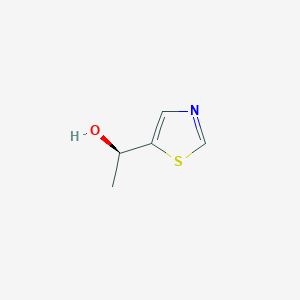
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
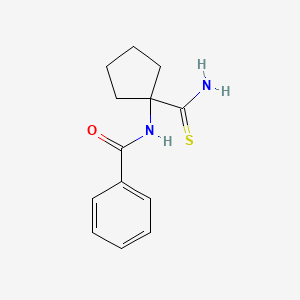
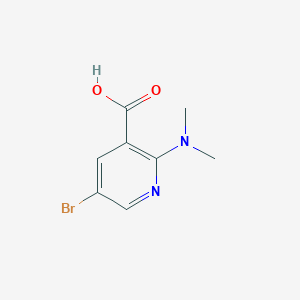

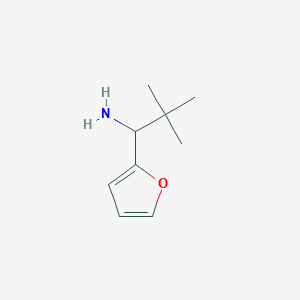
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
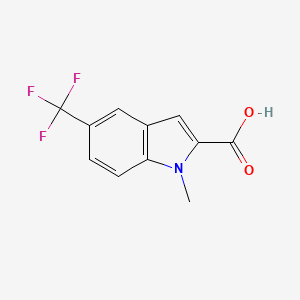
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
